molecular formula C19H36O6Si2 B14224362 Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane CAS No. 821800-00-4

Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane

Cat. No.: B14224362
CAS No.: 821800-00-4
M. Wt: 416.7 g/mol
InChI Key: PVIAPJOGIJXTND-UHFFFAOYSA-N
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Description

Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is an organosilicon compound characterized by the presence of triethoxysilyl groups attached to a phenyl ring. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. It is a colorless liquid that is often used in hydrosilylation reactions and as a precursor for the synthesis of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane typically involves the reaction of triethoxysilane with a phenyl derivative under controlled conditions. One common method includes the hydrosilylation of a phenylalkene with triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Organosilicon Compounds: Formed through hydrosilylation reactions.

    Silanols: Formed through hydrolysis.

    Siloxanes: Formed through oxidation.

Scientific Research Applications

Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane involves its ability to form strong bonds with both organic and inorganic substrates. The triethoxysilyl groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of stable silicon-oxygen bonds and interactions with various functional groups on substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is unique due to the presence of both triethoxysilyl and phenyl groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .

Properties

CAS No.

821800-00-4

Molecular Formula

C19H36O6Si2

Molecular Weight

416.7 g/mol

IUPAC Name

triethoxy-[4-(triethoxysilylmethyl)phenyl]silane

InChI

InChI=1S/C19H36O6Si2/c1-7-20-26(21-8-2,22-9-3)17-18-13-15-19(16-14-18)27(23-10-4,24-11-5)25-12-6/h13-16H,7-12,17H2,1-6H3

InChI Key

PVIAPJOGIJXTND-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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